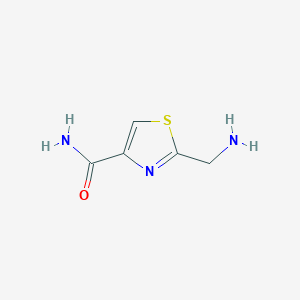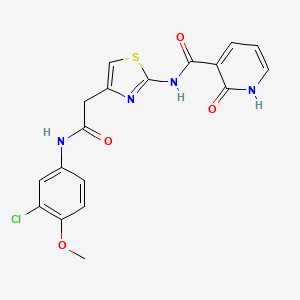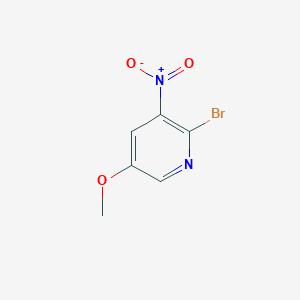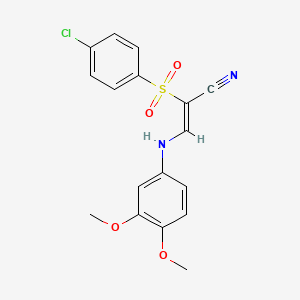
2-(アミノメチル)チアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)thiazole-4-carboxamide is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is a crucial structural motif in many biologically active molecules, making 2-(Aminomethyl)thiazole-4-carboxamide a valuable compound for further research and development.
科学的研究の応用
2-(Aminomethyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
作用機序
Target of Action
The primary target of 2-(Aminomethyl)thiazole-4-carboxamide is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin-binding agents (TBAs) have been shown to be successful anti-cancer compounds .
Mode of Action
2-(Aminomethyl)thiazole-4-carboxamide binds to tubulin and subsequently inhibits its polymerization . This interaction is facilitated by the urea group’s H-bond interaction with Asp 179 and the amide group’s H-bond interaction with Tyr 224 .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell by binding to tubulin and inhibiting its polymerization . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Result of Action
The compound exhibits anti-proliferative activities, particularly against cancer cells . For instance, it has shown antitumor activity with IC50 values of 0.47 and 1.1 μM in MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells, respectively .
生化学分析
Biochemical Properties
2-(Aminomethyl)thiazole-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have anti-proliferative activities against certain cancer cells
Cellular Effects
The effects of 2-(Aminomethyl)thiazole-4-carboxamide on cells are primarily observed in its potential anti-proliferative activities. It has been shown to exhibit moderate anti-proliferative activities against MCF7 (breast cancer) and NCI-H1650 (lung cancer) cells .
Molecular Mechanism
It is known that this compound can bind to tubulin and subsequently inhibit its polymerization . This mechanism is similar to that of other anti-mitotic compounds.
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits anti-proliferative activities against certain cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-4-carboxamide typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group and convert the ester to an amide . The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium sulfate for drying the organic layers .
Industrial Production Methods: Industrial production methods for 2-(Aminomethyl)thiazole-4-carboxamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions: 2-(Aminomethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .
類似化合物との比較
2-Aminothiazole-4-carboxamide: Shares the thiazole ring structure but lacks the aminomethyl group.
Cemadotin: A synthetic analogue of dolastatin with similar antitumor activity but a more complex structure.
Pretubulysin: A precursor to tubulysins with simpler chemical structure but similar anti-mitotic potency.
Uniqueness: 2-(Aminomethyl)thiazole-4-carboxamide is unique due to its specific structural features, such as the aminomethyl group, which can enhance its biological activity and selectivity compared to other thiazole derivatives. Its relatively simple synthesis and potential for structural modifications make it a valuable compound for further research and development in medicinal chemistry .
特性
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-1-4-8-3(2-10-4)5(7)9/h2H,1,6H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQIPWHZSQXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)




![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2490537.png)
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2490538.png)
